
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C21H21F3N2O4 and its molecular weight is 422.404. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C26H28F3N3O3
- Molecular Weight: 487.52 g/mol
- CAS Registry Number: 14737-89-4
The structure includes a trifluoroethyl group which is known to enhance biological activity through increased lipophilicity and potential interaction with biological targets.
The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. Notably, it has been studied for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including cell proliferation and apoptosis.
Inhibition of GSK-3β
Research indicates that compounds similar to this compound have shown selective inhibition of GSK-3β. This inhibition can lead to reduced tau hyperphosphorylation and amyloid neurotoxicity, making it a candidate for Alzheimer's disease treatment .
Anticancer Activity
Several studies have highlighted the anticancer properties of related compounds by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell cycle progression and apoptosis.
Neuroprotective Effects
The compound's ability to inhibit GSK-3β also suggests potential neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's, it may help mitigate cellular damage caused by hyperphosphorylated tau proteins .
Study 1: GSK-3β Inhibition
A study demonstrated that analogs of the compound exhibited IC50 values significantly lower than traditional inhibitors. For instance, one analog showed an IC50 value of 0.59 µM against GSK-3β, indicating a strong potential for therapeutic use in Alzheimer's disease .
Study 2: Antitumor Activity
In vitro assays on various cancer cell lines revealed that compounds with similar structures induced significant apoptosis at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Tables
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c1-29-17-9-5-14(11-18(17)30-2)6-10-19(27)26-16-7-3-15(4-8-16)12-20(28)25-13-21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28)(H,26,27)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYCWGJGZYNKRE-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.